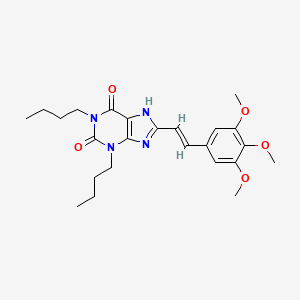
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with butyl groups and a trimethoxyphenyl ethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with butyl halides under basic conditions to introduce the butyl groups. The trimethoxyphenyl ethenyl side chain can be introduced through a Heck reaction, where a halogenated purine derivative reacts with a trimethoxyphenyl ethylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different alkyl groups.
4-Methoxybenzyl (E)-2-(3,4,5-trimethoxyphenyl)ethenyl sulfone: Contains a similar trimethoxyphenyl ethenyl side chain but with different core structure.
Uniqueness
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of butyl groups and trimethoxyphenyl ethenyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
142665-37-0 |
|---|---|
Molecular Formula |
C24H32N4O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3-dibutyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C24H32N4O5/c1-6-8-12-27-22-20(23(29)28(24(27)30)13-9-7-2)25-19(26-22)11-10-16-14-17(31-3)21(33-5)18(15-16)32-4/h10-11,14-15H,6-9,12-13H2,1-5H3,(H,25,26)/b11-10+ |
InChI Key |
CEEBLJIHWMIBSN-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















